molecular formula C16H14ClN5O2 B2707413 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396880-84-4

2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2707413
CAS No.: 1396880-84-4
M. Wt: 343.77
InChI Key: KWPUHUOAHUYSOP-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the tetrazole moiety is significant as it often contributes to enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring a tetrazole ring. For instance, similar derivatives have shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic markers like Bax/Bcl-2 and caspase levels .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-70.28Apoptosis induction
Compound BHepG29.6Cell cycle arrest
This compoundTBDTBD

The exact IC50 values for the target compound remain to be fully elucidated but are expected to align with the trends observed in structurally similar compounds.

Antimicrobial Activity

Compounds containing tetrazole and related structures have also been evaluated for their antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can significantly influence antimicrobial potency .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus100 µg/mL
Compound DEscherichia coli125 µg/mL
This compoundTBD

Case Studies

A notable study involved the evaluation of a structurally similar compound that demonstrated significant anticancer activity in vivo. This compound was shown to effectively target tumor cells in mouse models, suggesting that the tetrazole derivatives could serve as viable candidates for further development into anticancer therapeutics .

Another investigation focused on the antimicrobial properties of tetrazole derivatives, revealing that modifications in substituents led to notable increases in activity against specific pathogens. The findings underscore the importance of SAR in developing effective antimicrobial agents .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-21-16(24)22(20-19-21)13-8-6-12(7-9-13)18-15(23)10-11-4-2-3-5-14(11)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUHUOAHUYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.